molecular formula C26H26N4O3S B12156955 N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide

N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No.: B12156955
M. Wt: 474.6 g/mol
InChI Key: DAPRJBQBPCYUGZ-UHFFFAOYSA-N
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Description

N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a privileged scaffold in pharmacology known for its ability to mimic purine nucleotides, thereby facilitating diverse interactions with biological polymers such as proteins and enzymes . The molecular architecture, which integrates a benzimidazole unit linked to an acetamide group via a sulfonyl-pyrrolidine spacer, suggests potential for high affinity and selectivity in various biochemical assays. While specific mechanistic studies on this exact compound are not extensively published in the available literature, structural analogues containing the benzimidazole pharmacophore are widely investigated for their antitumor and antiproliferative activities. Related compounds have been explored as inhibitors of critical cellular targets, such as kinesin spindle proteins (KSP), for the potential treatment of cancer . Other benzimidazole derivatives have been studied as inhibitors of the mitotic kinesin CENP-E, a key player in cellular proliferation, highlighting the value of this chemical class in oncology research . This product is intended for research and non-clinical applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can employ this compound as a key intermediate or a novel chemical entity for screening against novel biological targets, investigating structure-activity relationships (SAR), and developing new therapeutic agents.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

N-[4-[2-(1-benzylbenzimidazol-2-yl)pyrrolidin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C26H26N4O3S/c1-19(31)27-21-13-15-22(16-14-21)34(32,33)30-17-7-12-25(30)26-28-23-10-5-6-11-24(23)29(26)18-20-8-3-2-4-9-20/h2-6,8-11,13-16,25H,7,12,17-18H2,1H3,(H,27,31)

InChI Key

DAPRJBQBPCYUGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Pyrrolidine Derivatives

A widely adopted method involves reacting o-phenylenediamine with a pyrrolidine-containing carbonyl precursor under acidic conditions. For example, 1-benzyl-2-(pyrrolidin-2-yl)-1H-benzimidazole is synthesized via:

  • Ring formation : Heating o-phenylenediamine with 2-pyrrolidone in refluxing hydrochloric acid (HCl) to form the benzimidazole ring.

  • N-Benzylation : Treating the intermediate with benzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Key parameters :

  • Temperature: 80–100°C for cyclocondensation

  • Solvent: Polar aprotic solvents (DMF, DMSO) for benzylation

  • Yield: 65–78% after purification via column chromatography.

Hydrogenation of Proline-Based Intermediates

Alternative routes utilize L-proline as a chiral starting material. For instance:

  • Protection of proline : Converting proline to its tert-butoxycarbonyl (Boc) derivative.

  • Coupling with benzimidazole : Reacting Boc-protected proline with 2-chlorobenzimidazole using carbodiimide coupling agents.

  • Deprotection and benzylation : Removing the Boc group with trifluoroacetic acid (TFA), followed by benzylation.

Advantages :

  • Enantiomeric purity >98% when using chiral catalysts.

  • Scalability demonstrated at 100 g batches.

Sulfonylation of the Pyrrolidine Nitrogen

Introducing the sulfonyl group at the pyrrolidine nitrogen requires careful control to avoid over-sulfonation:

Direct Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

  • Reaction conditions :

    • Substrate: 1-Benzyl-2-(pyrrolidin-2-yl)-1H-benzimidazole

    • Sulfonating agent: 4-Nitrobenzenesulfonyl chloride (1.2 equivalents)

    • Base: Triethylamine (TEA) in dichloromethane (DCM) at 0–5°C.

  • Workup : Quenching with ice-water, extracting with DCM, and evaporating under reduced pressure.

  • Yield : 70–85% after recrystallization from ethanol.

Catalytic Sulfur Trioxide Complexes

For improved regioselectivity, sulfur trioxide–pyridine complexes in tetrahydrofuran (THF) have been employed:

  • Temperature : −10°C to prevent side reactions

  • Selectivity : >90% for the pyrrolidine nitrogen over benzimidazole nitrogens.

Introduction of the Acetamide Group

The final acetamide moiety is introduced via nucleophilic acyl substitution:

Acetylation of the Sulfonylated Aniline Intermediate

  • Nitration and reduction :

    • Nitration of the sulfonylated intermediate using fuming nitric acid (HNO₃) at 0°C.

    • Reduction with Pd/C and H₂ to yield the 4-aminophenyl sulfonyl derivative.

  • Acetylation :

    • Reacting the amine with acetic anhydride (1.5 equivalents) in pyridine at 25°C.

    • Yield : 88–92% after silica gel chromatography.

One-Pot Sulfonylation-Acetylation

Recent protocols combine sulfonylation and acetylation in a single pot:

  • Reagents : 4-Aminobenzenesulfonamide, acetyl chloride, and TEA in acetonitrile

  • Temperature : 50°C for 6 hours

  • Advantage : Reduces purification steps, achieving 80% overall yield.

Optimization and Scale-Up Challenges

Catalytic Hydrogenation Efficiency

ParameterSmall Scale (1 g)Pilot Scale (100 g)
Catalyst Loading (Pd/C)5%3%
H₂ Pressure (psi)4050
Reaction Time (h)710
Yield99%95%

Solvent Impact on Sulfonylation

SolventDielectric ConstantReaction Rate (k, h⁻¹)Byproduct Formation
DCM8.930.45<5%
THF7.520.3212%
DMF36.70.6818%

DCM balances reaction rate and selectivity, making it optimal for industrial use.

Analytical Validation

Structural Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, benzimidazole-H)

    • δ 4.72 (q, 1H, pyrrolidine-H)

    • δ 2.11 (s, 3H, acetamide-CH₃).

  • HPLC Purity : >99.5% on C18 column (acetonitrile/water gradient).

Impurity Profiling

Common impurities include:

  • Over-sulfonated byproduct : <0.1% when using stoichiometric sulfonyl chloride.

  • Deacetylated intermediate : <0.2% in final recrystallized product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The sulfonamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety would yield N-oxides, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: This compound is being investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonamide linkage may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole-Pyrrolidine Derivatives

describes compounds 12 , 13 , and 14 , which share structural motifs with the target compound:

  • Compound 12 : 2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (Yield: 65%, MP: 194–195°C).
  • Compound 13: 4-{1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)-2-pyrrolidinone (Yield: 53%, MP: 138–139°C).
  • Compound 14 : N-(2,5-dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide (Yield: 67%, MP: 204°C).

Key Differences :

  • The target compound replaces the pyrrolidinone or acetohydrazide groups in 12–14 with a sulfonamide bridge, likely enhancing metabolic stability and solubility due to the sulfonyl group’s polarity .
Benzimidazole-Acetamide Derivatives

synthesizes N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides (e.g., 28–31 ) and 32 (N-(6-chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide). These compounds feature acetamide linkages to pyrazole or triazole heterocycles.

Key Differences :

  • The target compound’s sulfonamide-phenylacetamide group contrasts with the pyrazole/triazole-acetamide in 28–32, which may alter binding affinity to biological targets.
  • The benzimidazole-pyrrolidine core in the target compound introduces conformational rigidity absent in 28–32 , possibly enhancing selectivity for specific enzyme pockets .
Sulfonamide-Containing Acetamides

highlights N-phenylacetamide sulfonamides such as 35 (N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide), which exhibits analgesic activity comparable to paracetamol.

Key Differences :

  • The target compound’s pyrrolidine-sulfonyl group replaces the piperazinyl-sulfonyl moiety in 35 . Pyrrolidine’s smaller ring size and reduced basicity may decrease off-target interactions compared to piperazine derivatives .

Biological Activity

N-(4-{[2-(1-benzyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]sulfonyl}phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 4 2 1 benzyl 1H benzimidazol 2 yl pyrrolidin 1 yl sulfonyl}phenyl)acetamide}

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzimidazole moieties have shown cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA431 (epidermoid carcinoma)15
Compound BHT29 (colorectal carcinoma)12
This compoundMCF7 (breast cancer)TBD

2. Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored, showing effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the benzimidazole ring is crucial for this activity.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. For example, some benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest.

Case Study 1: Anticancer Activity

A study evaluated the efficacy of a related benzimidazole derivative in inhibiting tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls, suggesting that the compound may be a viable candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a series of benzimidazole derivatives, including those with sulfonamide groups. The study found that these compounds displayed potent antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents.

Q & A

Q. Table 1: Example Reaction Parameters

StepSolventCatalystTemperatureYield (%)
Benzimidazole formationEthanolHCl (gas)Reflux60–70
SulfonationDMFNaH0–5°C75–85
Acetamide couplingTHFDCCRT80–90

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies protons and carbons in the benzimidazole, pyrrolidine, and acetamide moieties. For example, the benzyl group’s aromatic protons appear at δ 7.2–7.5 ppm, while the acetamide methyl group resonates at δ 2.1 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 517.18) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹, amide C=O at 1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in bioactivity data across different assays?

Answer: Contradictions often arise from assay-specific variables. Strategies include:

  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., cisplatin for cytotoxicity assays) .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple concentrations to account for potency variability .
  • Mechanistic Follow-Up : Use techniques like SPR (surface plasmon resonance) to validate target binding affinity when cellular assays show inconsistency .

Advanced: What computational methods are used to predict interactions with biological targets?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model binding poses with targets (e.g., kinase domains). The benzimidazole moiety often shows π-π stacking with aromatic residues .
  • QSAR Modeling : Correlates substituent electronegativity or steric bulk with activity (e.g., EDG on the benzyl group enhances antimicrobial potency) .
  • MD Simulations : Assess binding stability over time (≥100 ns trajectories) to identify critical hydrogen bonds (e.g., acetamide NH with Asp93 in EGFR) .

Intermediate: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

  • Core Modifications : Replace pyrrolidine with piperidine to test ring size effects on solubility .
  • Substituent Screening : Introduce halogens (e.g., -F, -Cl) at the benzyl position to evaluate electronic effects on kinase inhibition .
  • Bioisosteres : Swap the sulfonyl group with phosphonate to assess metabolic stability .

Q. Table 2: Example SAR Findings

ModificationActivity Change (vs. Parent)Key Insight
Benzyl → 4-Fluorobenzyl2× ↑ IC₅₀ (EGFR)Enhanced hydrophobic interaction
Acetamide → PropanamideNo changeCarbon chain length non-critical

Advanced: What challenges arise in crystallographic analysis, and what strategies mitigate them?

Answer:

  • Crystal Growth Issues : Low solubility in common solvents. Use mixed-solvent vapor diffusion (e.g., DMSO/water) .
  • Disorder in Flexible Groups : The pyrrolidine ring may exhibit conformational disorder. Refine using SHELXL with restraints on bond lengths/angles .
  • Twinned Data : Employ twin refinement protocols in SHELXE to resolve overlapping reflections .

Basic: How to assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 2–9, 37°C) for 24h; monitor degradation via HPLC. The sulfonyl group is stable at pH 7.4 but hydrolyzes at pH < 3 .
  • Plasma Stability : Incubate with human plasma; LC-MS identifies metabolites (e.g., deacetylation products) .

Advanced: How to address low bioavailability in preclinical models?

Answer:

  • Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .

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